N-(piperidin-3-yl)methanesulfonamide hydrochloride N-(piperidin-3-yl)methanesulfonamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 2059948-99-9
VCID: VC7396379
InChI: InChI=1S/C6H14N2O2S.ClH/c1-11(9,10)8-6-3-2-4-7-5-6;/h6-8H,2-5H2,1H3;1H
SMILES: CS(=O)(=O)NC1CCCNC1.Cl
Molecular Formula: C6H15ClN2O2S
Molecular Weight: 214.71

N-(piperidin-3-yl)methanesulfonamide hydrochloride

CAS No.: 2059948-99-9

Cat. No.: VC7396379

Molecular Formula: C6H15ClN2O2S

Molecular Weight: 214.71

* For research use only. Not for human or veterinary use.

N-(piperidin-3-yl)methanesulfonamide hydrochloride - 2059948-99-9

Specification

CAS No. 2059948-99-9
Molecular Formula C6H15ClN2O2S
Molecular Weight 214.71
IUPAC Name N-piperidin-3-ylmethanesulfonamide;hydrochloride
Standard InChI InChI=1S/C6H14N2O2S.ClH/c1-11(9,10)8-6-3-2-4-7-5-6;/h6-8H,2-5H2,1H3;1H
Standard InChI Key VNFMQVRIDMOXMR-UHFFFAOYSA-N
SMILES CS(=O)(=O)NC1CCCNC1.Cl

Introduction

N-(piperidin-3-yl)methanesulfonamide hydrochloride is a chemical compound belonging to the sulfonamide class, characterized by a piperidine ring linked to a methanesulfonamide group. The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for various applications in scientific research and pharmaceuticals. This compound is closely related to other piperidine derivatives, which have shown diverse biological activities.

Synthesis and Related Compounds

The synthesis of sulfonamide compounds generally involves the reaction of a sulfonamide group with a piperidine ring. Optimized reaction conditions, often utilizing continuous flow reactors and automated systems, are employed in industrial settings to enhance yield and purity.

Related Compounds

Compound NameCAS NumberKey Features
(R)-N-(Piperidin-3-yl)methanesulfonamide hydrochloride1286209-23-1Specific spatial arrangement influencing biological properties.
N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride1803562-11-9Contains a methyl group, potentially affecting biological activity .
N-(2-Piperidin-3-ylethyl)methanesulfonamide hydrochloride1361116-13-3Ethyl substitution may alter pharmacokinetic properties .

Safety and Handling

Handling of sulfonamide compounds, including N-(piperidin-3-yl)methanesulfonamide hydrochloride, requires caution due to potential irritant properties. Skin contact may cause inflammation, and eye contact can lead to severe irritation . Proper safety measures should be taken during handling and storage.

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